molecular formula C13H15N3 B1266884 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 14247-04-2

4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B1266884
CAS RN: 14247-04-2
M. Wt: 213.28 g/mol
InChI Key: ZSVSBYQAJAESNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile and related compounds involves novel synthetic routes that yield heterocyclic compounds with potential anti-cancer activities. For instance, Abdel-fattah and Elsayed (2009) describe a process where 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) reacts with 2-cyanoethanethio-amide to afford corresponding derivatives through a series of reactions aiming to synthesize phenylthieno[2,3-b]-pyridine derivatives with investigated anti-cancer activities (Abdel-fattah & Elsayed, 2009).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by complex heterocyclic frameworks. Kant et al. (2014) synthesized a molecule through multicomponent synthesis and characterized it by IR, 1H NMR, Elemental, and Single-crystal analysis, demonstrating the compound's crystalline structure in the triclinic space group and highlighting the dihydropyridine and cyclohexene rings adopting sofa conformations (Kant et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile derivatives are diverse. Youssef (2009) discusses reactions of related compounds with substituted benzylidenemalononitriles and α,β-acetylenic esters and ketones, illustrating the synthesis of pyrazolopyranopyrimidine and enamino-ketones derivatives, showcasing the compound's versatility in chemical transformations (Youssef, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Enone Tautomers : A study by Oshega et al. (2015) describes the synthesis of 5-(Arylaminomethylidene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitriles, which exist as amino enone tautomers in the solid phase. This synthesis involves a three-component condensation of 4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile with aromatic amines and trimethyl orthoformate (Oshega et al., 2015).

  • Development of Disperse Dyes : Al-Etaibi et al. (2013) demonstrated the synthesis of arylhydrazono-1,4-diethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile disperse dyes. These dyes are synthesized through the reaction of ethyl cyanoacetate with ethyl amine and further coupling with aromatic diazonium salts, which are then applied to polyester fabrics (Al-Etaibi et al., 2013).

Pharmaceutical and Biological Applications

  • Anti-bacterial Activity : Rostamizadeh et al. (2013) synthesized 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, exhibiting antibacterial activity (Rostamizadeh et al., 2013).

  • Anti-Cancer Activities : Abdel-fattah and Elsayed (2009) investigated the anti-cancer activities of newly synthesized heterocyclic compounds derived from 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) and 2-cyanoethanethio-amide, demonstrating their potential in cancer treatment (Abdel-fattah & Elsayed, 2009).

Miscellaneous Applications

  • Novel Syntheses and Characterizations : Petrova et al. (2023) synthesized 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile and characterized it using various spectroscopic methods, indicating the compound's utility in diverse synthetic pathways (Petrova et al., 2023).

properties

IUPAC Name

4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-8-12-10-16(7-6-13(12)15)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVSBYQAJAESNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1N)C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293019
Record name 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

CAS RN

14247-04-2
Record name NSC86865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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